ethyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate
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Overview
Description
Ethyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is an intriguing compound with unique chemical properties and a significant presence in various fields of scientific research. This compound is a derivative of the purine family, which is known for its diverse biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate typically involves multi-step reactions, starting with the preparation of key intermediates. The process often begins with the alkylation of purine derivatives, followed by subsequent cyclization and esterification reactions. The reaction conditions usually involve the use of strong bases or acids, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound leverages large-scale chemical synthesis techniques, with a focus on optimizing yield and purity. Common methods include batch processing and continuous flow synthesis, where reaction parameters are carefully monitored and controlled. Automation and advanced analytical tools are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Ethyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary, with parameters such as temperature, solvent choice, and reaction time being critical to the outcome.
Major Products Formed from These Reactions
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the formation of various functionalized analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing novel molecules with potential biological activity. Its structural framework allows for modifications that can lead to the discovery of new drugs and materials.
Biology
In biological research, ethyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is studied for its interactions with biomolecules. Researchers explore its binding affinity to proteins, DNA, and other cellular components to understand its potential as a therapeutic agent.
Medicine
In medicine, this compound's derivatives have shown promise in the development of new medications. Its unique structure and reactivity make it a candidate for drug design, targeting specific pathways and diseases.
Industry
Industrial applications include the use of this compound in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects
The compound exerts its effects through interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular function and signaling pathways.
Molecular Targets and Pathways Involved
Molecular targets include key enzymes involved in metabolic pathways, as well as receptors that mediate cellular responses. By modulating these targets, the compound can influence a wide range of biological processes, from cell growth to immune responses.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to other similar compounds, ethyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate stands out due to its unique structure and reactivity. Its specific functional groups and molecular configuration offer distinct advantages in terms of chemical reactivity and biological activity.
List of Similar Compounds
Similar compounds include other purine derivatives such as:
Ethyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate
Benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate
These compounds share structural similarities but differ in specific substituents and functional groups, leading to variations in their chemical and biological properties.
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Properties
IUPAC Name |
ethyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-4-30-16(27)13-26-19(28)17-18(23(3)21(26)29)22-20-24(10-14(2)11-25(17)20)12-15-8-6-5-7-9-15/h5-9,14H,4,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIFJUUFTHJJSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(CN3CC4=CC=CC=C4)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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